Benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]-
Description
Key Geometric Features:
Sulfonamide Core :
Quinazoline Ring :
Intermolecular Interactions :
| Parameter | Value (Å/°) | Reference Compound |
|---|---|---|
| S-N bond | 1.632 ± 0.005 | |
| O-S-O angle | 119.3 ± 0.3 | |
| C-N-C (pyrimidine) | 117.8 ± 0.5 | |
| Dihedral angle | 38.2 ± 0.7 |
Spectroscopic Fingerprinting (FT-IR, NMR, UV-Vis)
Fourier-Transform Infrared Spectroscopy (FT-IR):
Nuclear Magnetic Resonance (NMR):
¹H NMR (DMSO-d₆) :
¹³C NMR :
UV-Visible Spectroscopy:
- λₘₐₓ (MeOH) : 267 nm (π→π* transition, quinazoline) and 325 nm (n→π*, nitro group).
- Molar absorptivity: ε₂₆₇ = 12,400 L·mol⁻¹·cm⁻¹ , indicating strong conjugation.
Tautomeric and Conformational Isomerism
Tautomerism:
The quinazoline core can theoretically exhibit annular tautomerism, where the pyrimidine nitrogen protons shift between positions 1 and 3. However, the 4-sulfonamide substitution locks the tautomeric form by:
Conformational Flexibility:
- Sulfonamide Rotation : The S-N bond permits rotation, but crystallographic data shows a preference for the anti conformation (N-H oriented away from sulfonyl oxygens) to minimize steric clashes.
- 4-Nitrophenyl Orientation : The nitro group adopts a coplanar arrangement with the attached phenyl ring, maximizing resonance stabilization.
| Conformational Parameter | Energy Barrier (kcal/mol) | Method |
|---|---|---|
| S-N rotation | 8.2 ± 0.3 | DFT (B3LYP) |
| Nitro group coplanarity | 3.1 ± 0.2 | DFT (B3LYP) |
These findings underscore the compound’s structural rigidity, which may influence its binding interactions in biological systems.
Properties
CAS No. |
61335-57-7 |
|---|---|
Molecular Formula |
C21H16N4O4S |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
4-methyl-N-[2-(4-nitrophenyl)quinazolin-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H16N4O4S/c1-14-6-12-17(13-7-14)30(28,29)24-21-18-4-2-3-5-19(18)22-20(23-21)15-8-10-16(11-9-15)25(26)27/h2-13H,1H3,(H,22,23,24) |
InChI Key |
UEGWQQXRGUJBDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzenesulfonamide Core
- Starting Materials: Typically, 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) is reacted with an appropriate amine to form the sulfonamide bond.
- Reaction Conditions: The sulfonyl chloride is treated with the amine under basic conditions (e.g., pyridine or triethylamine) in an inert solvent such as dichloromethane or acetonitrile.
- Outcome: Formation of 4-methylbenzenesulfonamide derivatives with high yields and purity.
Coupling of Sulfonamide and Quinazoline Units
- N-Substitution: The sulfonamide nitrogen is alkylated or arylated with the quinazoline derivative bearing a suitable leaving group (e.g., halogen) at the position intended for substitution.
- Typical Conditions: Use of base (e.g., potassium carbonate) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures facilitates nucleophilic substitution.
- Catalysis: In some cases, palladium-catalyzed Buchwald-Hartwig amination can be employed for efficient N-arylation.
Nitration and Halogenation Steps (Relevant for Nitro Group Introduction)
- Metal-Promoted Tandem Nitration and Halogenation: Recent research demonstrates the use of metal nitrates such as Cu(NO3)2·3H2O or Fe(NO3)3·9H2O combined with ammonium nitrate for selective nitration of aromatic sulfonamides, yielding nitro-substituted intermediates with high chemoselectivity and functional group tolerance.
- Advantages: This method avoids harsh conditions and uses inexpensive, insensitive reagents, making it practical for preparing nitro-substituted benzenesulfonamides.
Detailed Research Findings and Data Tables
Notes on Purification and Characterization
- Purification: Products are typically purified by recrystallization or column chromatography.
- Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy (notably sulfonamide S=O stretches), mass spectrometry, and elemental analysis.
- Spectral Data: The nitro group shows characteristic IR absorptions near 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹; sulfonamide NH stretch appears around 3300 cm⁻¹.
Chemical Reactions Analysis
Functionalization of the Quinazoline Ring
The 2- and 4-positions of the quinazoline core are reactive sites for electrophilic substitution or cross-coupling:
-
2-Position : Aryl groups (e.g., 4-nitrophenyl) are introduced via Suzuki-Miyaura coupling or direct arylation .
-
4-Position : Sulfonamide groups (e.g., 4-methylbenzenesulfonamide) are installed via nucleophilic substitution of chloro-quinazolines with sulfonamide anions .
Key Intermediate :
2-Chloro-4-quinazolinyl derivatives react with 4-methylbenzenesulfonamide under basic conditions (K₂CO₃/DMF) to form the C–N bond at the 4-position .
Nitration of the Phenyl Substituent
The 4-nitrophenyl group is introduced via tandem nitration-halogenation of N-phenylbenzenesulfonamide precursors:
-
Reagents : Cu(NO₃)₂·3H₂O or Fe(NO₃)₃·9H₂O with NH₄NO₃ in acetic acid .
-
Chemoselectivity : Nitration occurs preferentially at the para position due to directing effects of the sulfonamide group .
| Starting Material | Product | Yield |
|---|---|---|
| N-Phenylbenzenesulfonamide | N-(4-Nitro-2-halophenyl)sulfonamide | 65–85% |
Reactivity of the Sulfonamide Group
The 4-methylbenzenesulfonamide moiety participates in:
-
Condensation Reactions : Forms Schiff bases with aldehydes (e.g., 4-formylbenzenesulfonamide) under acidic conditions (glacial acetic acid, NaOAc) .
-
Cycloadditions : Reacts with chloroacetyl chloride to form thiazolone derivatives, useful in medicinal chemistry .
Example Transformation :
4-Formylbenzenesulfonamide + 2-methylquinazolinone → 4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzenesulfonamide (yield: 60–75%).
Stability and Degradation
Scientific Research Applications
4-Methyl-N-(2-(4-nitrophenyl)quinazolin-4-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of other complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Methyl-N-(2-(4-nitrophenyl)quinazolin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The quinazoline core can inhibit certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cancer cell proliferation and the induction of apoptosis .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Compound A is compared with structurally related benzenesulfonamides (Table 1):
Key Observations :
- Heterocyclic Scaffolds: Quinazolinyl (in Compound A) vs. imidazole or thiazole derivatives (e.g., compounds in and ) influence steric bulk and hydrogen-bonding capacity.
- Lipophilicity : The logP of 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide (2.90) indicates moderate lipophilicity, which may correlate with improved membrane permeability compared to more polar derivatives like sulfonamides with hydroxyl groups (e.g., ) .
Physicochemical Properties
- In contrast, hydroxyl-containing derivatives () show improved solubility but reduced logP .
- Thermal Stability : Melting points for nitrophenyl-substituted sulfonamides range from 160–220°C (e.g., ), indicating high crystallinity, which may influence bioavailability .
Biological Activity
Benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]- is a complex organic compound with significant biological activities, particularly in the fields of antibacterial, antifungal, and anticancer research. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 396.44 g/mol. Its structure comprises a benzenesulfonamide group attached to a methyl group and a quinazoline moiety with a nitrophenyl substitution, which enhances its biological properties. The sulfonamide group is known for its role in various pharmacological activities, while the quinazoline structure is often associated with kinase inhibition, making this compound particularly interesting for cancer therapy.
Biological Activities
1. Antibacterial Activity
Benzenesulfonamide derivatives have shown promising antibacterial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.98 μg/mL against MRSA .
2. Antifungal Activity
The antifungal potential of benzenesulfonamide derivatives has also been explored. These compounds can inhibit fungal growth by disrupting cellular processes, although specific data regarding this compound's antifungal efficacy remains limited compared to its antibacterial and anticancer activities.
3. Anticancer Activity
The quinazoline component is particularly notable for its anticancer properties. It has been linked to the inhibition of specific kinases involved in tumor growth and proliferation. Studies have demonstrated that modifications on the quinazoline ring can significantly alter binding interactions with kinases, enhancing therapeutic efficacy against cancer cells . Notably, analogs of this compound have shown preferential suppression of rapidly dividing cancer cell lines, such as A549 lung cancer cells .
Synthesis
The synthesis of benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]- typically involves multi-step organic reactions that allow for precise control over substitution patterns. Common methods include:
- Electrophilic Aromatic Substitution : This reaction introduces substituents onto the aromatic ring.
- Nucleophilic Attack : The sulfonamide nitrogen can undergo nucleophilic attack leading to various derivatives.
- Reduction Reactions : The nitro group can be reduced to form amine derivatives which may enhance biological activity.
Interaction Studies
Interaction studies involving benzenesulfonamide derivatives often assess their binding affinities to various biological targets such as enzymes and receptors. Techniques like molecular docking simulations and biochemical assays are employed to evaluate how effectively these compounds inhibit target proteins. For instance, certain structural modifications have been shown to enhance binding interactions with kinases, thereby influencing their therapeutic efficacy in cancer treatment .
Comparative Analysis
To better understand the unique features of benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl] compared to related compounds, the following table summarizes key characteristics:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzenesulfonamide | C₆H₇N₁O₂S | Basic structure without additional substitutions |
| 4-Methylbenzenesulfonamide | C₇H₉N₁O₂S | Methyl substitution on the benzene ring |
| 4-Nitrobenzenesulfonamide | C₆H₆N₂O₄S | Nitro group directly on benzene |
| Quinazoline | C₉H₆N₂ | Core structure without sulfonamide functionality |
| Benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]- | C₂₁H₁₆N₄O₄S | Combination of sulfonamide and quinazoline functionalities enhancing biological activity |
Case Studies
Several studies have highlighted the effectiveness of benzenesulfonamide derivatives in various biological contexts:
- Anticancer Efficacy : A study demonstrated that analogs of this compound exhibited significant antiproliferative activities against multiple cancer cell lines, underscoring its potential as a therapeutic agent in oncology .
- Antimicrobial Action : Another investigation focused on the antimicrobial properties revealed that certain derivatives could effectively inhibit biofilm formation by pathogenic bacteria like Staphylococcus aureus and Mycobacterium smegmatis, suggesting their utility in treating infections associated with biofilm-related resistance .
Q & A
Q. What are the standard synthetic routes for preparing 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]benzenesulfonamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the quinazolinyl scaffold via cyclocondensation of 2-aminobenzophenone derivatives with nitriles or carbonyl compounds under acidic conditions .
- Step 2: Sulfonylation of the quinazolinyl amine using 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) .
- Characterization: Intermediates are validated using -NMR, -NMR, and IR spectroscopy. For example, the quinazolinyl intermediate shows distinct aromatic proton signals at δ 7.2–8.5 ppm in -NMR, while sulfonamide formation is confirmed by a sulfonyl S=O stretch at ~1350 cm in IR .
Q. How is the crystallographic structure of this compound determined, and what validation metrics are critical?
- Data Collection: Single-crystal X-ray diffraction (SCXRD) is performed using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement: Structures are refined using SHELXL, with R values < 0.05 and wR < 0.15 considered acceptable .
- Validation: The CIF file is checked for ADDSYM alerts (e.g., missed symmetry) and PLATON/CHECKCIF to ensure no unresolved solvent molecules or disorder .
Q. What preliminary biological screening assays are recommended for this compound?
- Anticancer Activity: MTT assays against cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 μM, with IC values calculated using nonlinear regression .
- Enzyme Inhibition: Testing against kinases (e.g., EGFR) via fluorescence polarization assays, with IC compared to reference inhibitors like gefitinib .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity in quinazolinyl-sulfonamide derivatives?
- SAR Insights:
- Quinazolinyl Substitution: Electron-withdrawing groups (e.g., nitro at the 4-position) improve binding to hydrophobic kinase pockets .
- Sulfonamide Tail: Bulky substituents (e.g., methyl groups) reduce off-target interactions by steric hindrance .
| Modification | Impact on Activity | Reference |
|---|---|---|
| 4-NO on phenyl | ↑ EGFR inhibition (IC = 0.8 μM) | |
| 4-CH on sulfonamide | ↓ Cytotoxicity in normal cells |
Q. What computational methods are used to predict binding modes and pharmacokinetic properties?
- Docking Studies: AutoDock Vina or Schrödinger Suite for docking into EGFR (PDB: 1M17), with scoring functions (e.g., Glide XP) prioritizing hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .
- DFT Calculations: HOMO-LUMO gaps (e.g., 2.98 eV) predict reactivity, while global electrophilicity index (ω) correlates with biological activity .
Q. How to resolve contradictions in crystallographic data versus solution-phase NMR structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
